3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number 1190309-71-7 . It has a linear formula of C7H4BrFN2 . The compound is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound is defined by its Inchi Code: 1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) . The compound has a molecular weight of 215.02 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dark place, sealed in dry .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methods : The preparation of related compounds, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine, has been achieved through two routes starting from 1H-pyrrolo[2,3-b]pyridine N-oxide. Techniques like the Balz-Schiemann reaction and lithium-halogen exchange have been employed for regioselective fluorination (Thibault et al., 2003).
Functionalization Strategies : Research has focused on the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop new compounds for applications in agrochemicals and functional materials. Methods to introduce various amino groups and create multidentate agents have been studied (Minakata et al., 1992).
Applications in Organic Chemistry
Use in Heterocyclic Chemistry : The pyrrolo[2,3-b]pyridine framework has been utilized in the development of novel heterocyclic compounds. For example, a method involving Fischer indole cyclization in polyphosphoric acid has been developed for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, which are valuable for building complex molecular structures (Alekseyev et al., 2015).
Application in Total Synthesis : Research has shown the potential of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of natural alkaloids like variolin B. This involves selective and sequential palladium-mediated functionalization, highlighting its utility in complex organic syntheses (Baeza et al., 2010).
Biomedical Research
Antitumor Activity : 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological effects in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds have shown significant tumor volume inhibition and have been identified as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Fluorescent Chemosensors : Compounds based on the 1H-pyrrolo[2,3-b]pyridine structure have been developed as fluorescent chemosensors for Fe3+/Fe2+ sensitivity. These chemosensors have applications in living cell imaging, demonstrating the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in biochemistry (Maity et al., 2018).
Molecular Docking and QSAR Studies : Docking studies of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives with c-Met kinase have been conducted to understand the orientations and active conformations of these inhibitors. These studies assist in predicting the biological activities of kinase inhibitors, highlighting the role of 1H-pyrrolo[2,3-b]pyridine derivatives in drug design (Caballero et al., 2011).
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, is related to their inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDINLYNEISYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696596 | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190309-71-7 | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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